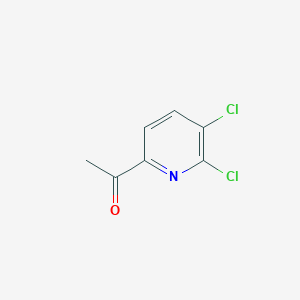
1-(5,6-Dichloropyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dichloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanone group at position 2
Preparation Methods
One common method involves the reaction of 5,6-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5,6-Dichloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives.
Scientific Research Applications
1-(5,6-Dichloropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and ethanone group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(5,6-Dichloropyridin-2-yl)ethanone can be compared with other similar compounds such as:
1-(3,5-Dichloropyridin-2-yl)ethanone: Similar structure but with chlorine atoms at positions 3 and 5 instead of 5 and 6.
1-(6-Chloropyridin-2-yl)ethanone: Contains only one chlorine atom at position 6.
1-(4,6-Dichloropyridin-3-yl)ethanone: Chlorine atoms at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
1-(5,6-dichloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |
InChI Key |
BSXOZJNMAHFVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)


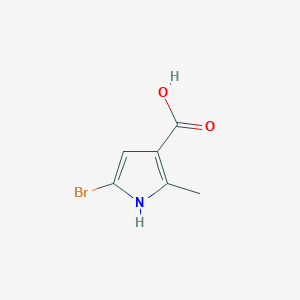

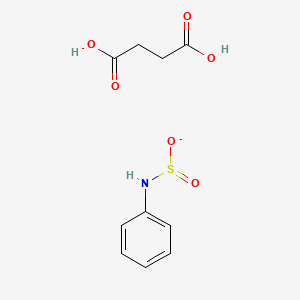

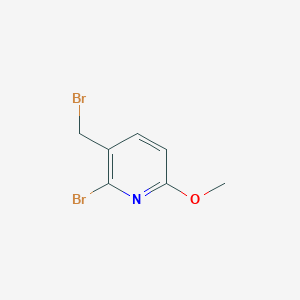
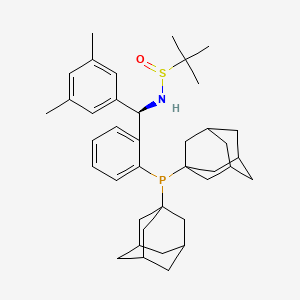
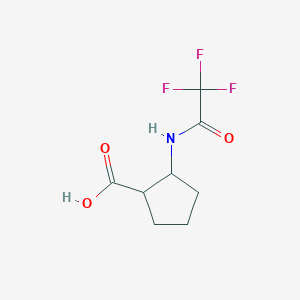
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
